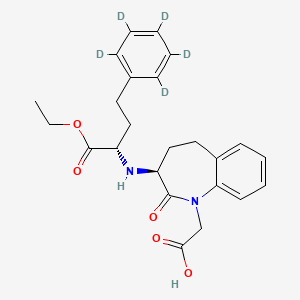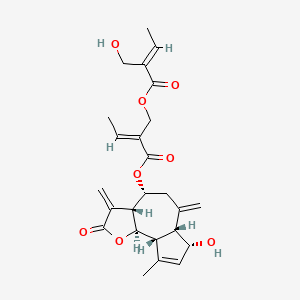
2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine (DADEP) is a biologically active compound that is widely used in laboratory research. It is a member of the pyrimidine family of compounds and is a derivative of pyrimidine-2,4-dione. DADEP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent dye, and as a tool in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine: is utilized in proteomics research due to its biochemical properties. As a solid compound soluble in DMF and DMSO, it’s stored at -20°C for stability . Its molecular formula is
C10H17N3O4 C_{10}H_{17}N_{3}O_{4} C10H17N3O4
and has a molecular weight of 243.26 . In proteomics, it may be used as a reagent in the preparation of nucleic acids or nucleotides, contributing to the study of protein expression and function.Biochemical Studies
In the realm of biochemistry, this compound’s solubility and stability under low temperatures make it a valuable asset for experimental designs. It can be involved in the synthesis of complex biomolecules or serve as a precursor in metabolic pathway studies .
Pharmacological Applications
Pharmacologically, 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine could be significant in drug design and discovery. Its structure suggests potential for modification and binding with other pharmacologically active moieties, which could lead to the development of new therapeutic agents .
Agricultural Research
In agricultural research, this compound might play a role in the development of new agrochemicals. Its amino and diethoxyethyl groups suggest it could be a candidate for pesticide or herbicide formulation, contributing to crop protection strategies .
Materials Science
Materials science could benefit from the compound’s properties in the synthesis of new materials. Its molecular structure could be integral in creating polymers or coatings with specific characteristics, such as increased durability or resistance to environmental factors .
Environmental Studies
Lastly, 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine may have applications in environmental studies. It could be used in the analysis of soil or water samples for contamination or in the development of biodegradable materials that reduce environmental impact .
Wirkmechanismus
For pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, solubility, and stability. For instance, it’s soluble in DMF and DMSO , which might influence its absorption and distribution.
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, it’s recommended to store the compound at -20° C , suggesting that it might be sensitive to temperature.
Eigenschaften
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-3-16-7(17-4-2)5-6-8(11)12-10(15)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQGZFVHRTXOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC(=O)NC1=O)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652555 |
Source


|
| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102879-75-4 |
Source


|
| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













